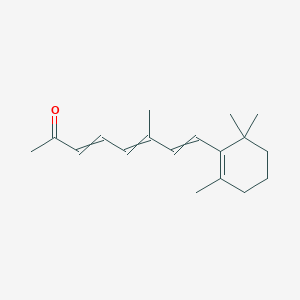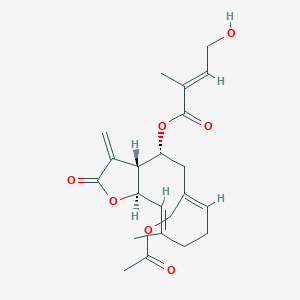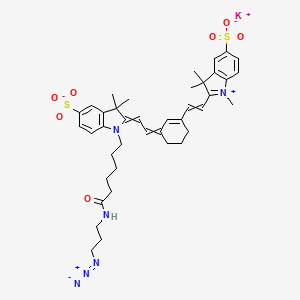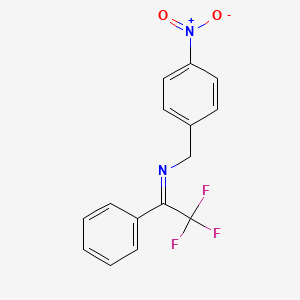![molecular formula C10H9N5O4 B14755911 3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile CAS No. 732-67-2](/img/structure/B14755911.png)
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile is an organic compound characterized by the presence of a dinitrophenyl group attached to a hydrazinylidene moiety, which is further connected to a methylpropanenitrile group. This compound is known for its vibrant yellow color and is often used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate nitrile compound. One common method involves the condensation of 2,4-dinitrophenylhydrazine with 2-methylpropanenitrile under reflux conditions in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazinylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted hydrazones, amines, and nitro derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a precursor for various hydrazone derivatives.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of 3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction is often mediated through the hydrazinylidene moiety, which can undergo nucleophilic attack by amino acid residues in the enzyme’s active site .
Comparación Con Compuestos Similares
Similar Compounds
- **2-[2-(2,4-Dinitrophenyl)hydrazinylidene]acetic acid
- **4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenol
- **(E)-2,6-di-tert-butyl-4-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenol
Uniqueness
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile is unique due to its specific structural configuration, which imparts distinct chemical reactivity and stability. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various scientific and industrial applications .
Propiedades
Número CAS |
732-67-2 |
|---|---|
Fórmula molecular |
C10H9N5O4 |
Peso molecular |
263.21 g/mol |
Nombre IUPAC |
3-[(2,4-dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile |
InChI |
InChI=1S/C10H9N5O4/c1-7(5-11)6-12-13-9-3-2-8(14(16)17)4-10(9)15(18)19/h2-4,6-7,13H,1H3 |
Clave InChI |
LVLLMBBKNSDTSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanone, 2-[3-butyl-5-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-](/img/structure/B14755838.png)


![3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),2(4),5,7,9,12,14-heptaene](/img/structure/B14755851.png)




![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755893.png)
![Dibenzo[b,e]stibinine](/img/structure/B14755896.png)

![[Ala113]-MBP (104-118) acetate](/img/structure/B14755915.png)
